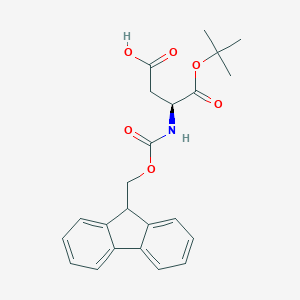

Fmoc-Asp-OtBu

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXQYACYLGRQJU-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426920 | |

| Record name | fmoc-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129460-09-9 | |

| Record name | fmoc-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Asp(OtBu)-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Asp(OtBu)-OH, a key derivative of L-aspartic acid, is an indispensable building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, featuring the acid-labile tert-butyl (OtBu) ester on the side chain and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine, allows for precise, orthogonal control during the assembly of complex peptide sequences. This guide provides a comprehensive overview of its chemical properties, structure, and applications.

Chemical and Physical Properties

Fmoc-Asp(OtBu)-OH is a white to off-white crystalline powder.[1][2] It is stable under recommended storage conditions, typically at 2-8°C in a dry, well-ventilated place.[2] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | [3] |

| Synonyms | 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate, Fmoc-L-Asp(OtBu)-OH | [4][5] |

| CAS Number | 71989-14-5 | [1][4] |

| Molecular Formula | C₂₃H₂₅NO₆ | [1][3] |

| Molecular Weight | 411.45 g/mol | [1][4][6] |

| Melting Point | 148-150 °C (decomposes) | [1][7] |

| Boiling Point | 620.8 °C at 760 mmHg | [2][7] |

| Density | 1.251 - 1.3 g/cm³ | [2][7] |

| Optical Rotation | [α]20/D −24±2°, c = 1% in DMF | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | [1][4] |

| Appearance | White to off-white powder/solid | [1] |

| Storage Temperature | 2-8°C | [2] |

Chemical Structure

The structural integrity of Fmoc-Asp(OtBu)-OH is central to its function in peptide synthesis. The bulky Fmoc group effectively shields the α-amine from unwanted reactions, while the OtBu group prevents the side-chain carboxyl from participating in peptide bond formation.

| Identifier | String | References |

| SMILES | CC(C)(C)OC(=O)C--INVALID-LINK--C(O)=O | |

| InChI | 1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1 | [3] |

| InChI Key | FODJWPHPWBKDON-IBGZPJMESA-N |

Experimental Protocols and Methodologies

Fmoc-Asp(OtBu)-OH is a cornerstone of Fmoc-based solid-phase peptide synthesis. The following sections detail the key experimental steps involving this reagent.

Fmoc Group Deprotection

The removal of the Fmoc protecting group is a critical step that precedes the coupling of the next amino acid in the sequence. This is typically achieved under basic conditions.

Protocol:

-

Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in a suitable solvent, commonly N,N-dimethylformamide (DMF).

-

Resin Treatment: Swell the peptide-resin in DMF.

-

Deprotection Reaction: Treat the resin with the 20% piperidine/DMF solution. The reaction is typically complete within 5-10 minutes at room temperature.

-

Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

Peptide Coupling

Following Fmoc deprotection, the newly exposed N-terminal amine is coupled with the carboxyl group of the next Fmoc-protected amino acid, in this case, Fmoc-Asp(OtBu)-OH.

Protocol:

-

Activation: Activate the carboxylic acid of Fmoc-Asp(OtBu)-OH using a coupling reagent. Common activators include HBTU, HATU, or DIC/HOBt in a solvent like DMF or NMP.

-

Coupling Reaction: Add the activated Fmoc-Asp(OtBu)-OH solution to the deprotected peptide-resin. The reaction is typically allowed to proceed for 1-2 hours at room temperature.

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

Side-Chain (OtBu) Deprotection and Cleavage

The final step in SPPS is the simultaneous deprotection of the side-chain protecting groups and cleavage of the peptide from the solid support. The tert-butyl ester of Fmoc-Asp(OtBu)-OH is labile to strong acids.[6]

Protocol:

-

Reagent Preparation: Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.

-

Purification: Collect the crude peptide by centrifugation and purify it, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Note: The tert-butyl cations generated during cleavage can lead to side reactions.[6][8] The inclusion of scavengers like water and TIS in the cleavage cocktail is crucial to mitigate these unwanted modifications.[8]

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of Fmoc-Asp(OtBu)-OH. The compound is stable under normal temperatures and pressures.[2] For long-term storage, it is recommended to keep the solid compound at 2-8°C in a dark, dry environment.[2] One of the primary degradation pathways for aspartic acid derivatives is the formation of aspartimide, a reaction that is accelerated under basic conditions.[9] Therefore, exposure to bases should be strictly avoided during storage. For solutions, storage at -20°C or -80°C is recommended to minimize degradation.[4]

Safety and Handling

Standard laboratory safety precautions should be observed when handling Fmoc-Asp(OtBu)-OH. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.[10] It is advisable to handle the compound in a well-ventilated area or under a chemical fume hood.[10]

References

- 1. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 2. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. peptide.com [peptide.com]

- 7. FMOC-ASP(OTBU)-OH | CAS#:71989-14-5 | Chemsrc [chemsrc.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. benchchem.com [benchchem.com]

- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

In-Depth Technical Guide: Physicochemical Properties of Fmoc-Asp-OtBu Derivatives

This guide provides essential physicochemical data for Fluorenylmethyloxycarbonyl-aspartic acid-tert-butyl ester derivatives, crucial reagents for researchers and professionals in peptide synthesis and drug development. The precise identification and characterization of these compounds are fundamental for reproducible experimental outcomes and the successful synthesis of target peptides.

Physicochemical Data

The nomenclature "Fmoc-Asp-OtBu" can be ambiguous and may refer to two distinct isomers depending on the position of the tert-butyl ester protecting group. The most common derivative used in solid-phase peptide synthesis is Fmoc-L-aspartic acid 4-tert-butyl ester, where the side-chain carboxyl group is protected. The alternative, where the alpha-carboxyl group is esterified, is less frequently used in this context. Below is a summary of the key quantitative data for both isomers.

| Property | Fmoc-L-Asp(OtBu)-OH | Fmoc-L-Asp-OtBu |

| Synonym | N-α-Fmoc-L-aspartic acid β-t-butyl ester | N-α-Fmoc-L-aspartic acid α-t-butyl ester |

| CAS Number | 71989-14-5[1][2][3][4] | 129460-09-9[5] |

| Molecular Formula | C23H25NO6[1][2][4] | C23H25NO6 |

| Molecular Weight | 411.45 g/mol [1][4][6] | 411.45 g/mol |

Experimental Protocols

The characterization of these compounds typically involves standard analytical techniques to confirm identity and purity.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Methodology: A reversed-phase C18 column is typically used with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid. Detection is performed using a UV detector at a wavelength of 254 nm or 280 nm to monitor the Fmoc group.

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Methodology: Electrospray ionization (ESI) is a common method. The sample is dissolved in a suitable solvent like acetonitrile or methanol and infused into the mass spectrometer. The resulting spectrum should show a peak corresponding to the [M+H]+ or [M+Na]+ adduct of the compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the chemical structure and confirm the position of the protecting groups.

-

Methodology: ¹H and ¹³C NMR spectra are acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts and coupling constants of the protons and carbons will confirm the structure of the specific isomer.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name and the specific chemical identifiers for the more prevalent isomer used in peptide synthesis.

Caption: Relationship between Fmoc-Asp(OtBu)-OH and its identifiers.

References

A Technical Guide to the Synthesis and Purification of Fmoc-Asp-OtBu

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Asp-OtBu, or N-α-Fmoc-L-aspartic acid β-tert-butyl ester, is a critical building block in solid-phase peptide synthesis (SPPS). Its dual-protection scheme, with the acid-labile tert-butyl (OtBu) group on the side-chain carboxyl and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group, allows for orthogonal deprotection strategies essential for the synthesis of complex peptides. This guide provides an in-depth overview of the primary synthesis and purification methods for this vital reagent, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily differing in the strategy for the selective protection of the aspartic acid carboxyl groups. The most common methods involve either the direct protection of L-aspartic acid or the use of pre-protected intermediates.

Method 1: Direct Protection of L-Aspartic Acid

A prevalent method involves the transesterification of L-aspartic acid with tert-butyl acetate, followed by the introduction of the Fmoc group.

Experimental Protocol:

-

Formation of Asp(OtBu)₂: L-aspartic acid is reacted with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid. The reaction is typically stirred at a controlled temperature of 15-20°C for 36-48 hours.[1][2]

-

Selective Deprotection: The resulting mixture contains di-protected (Asp(OtBu)₂), mono-protected (Asp(OtBu)), and unprotected aspartic acid. A key step is the selective removal of the α-tert-butyl ester. This can be achieved through the formation of a copper salt, Cu[Asp(OtBu)]ₓ (where x=1-2), which facilitates the selective deprotection of the 1-tert-butyl ester.[2]

-

Decopperization: The copper is subsequently removed to yield Asp-OtBu.

-

Fmoc Protection: The purified Asp-OtBu is then reacted with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride), in an aqueous solution with the pH maintained at 8-9 for 7-10 hours.[1][2]

-

Work-up: The reaction mixture is acidified, and the product is extracted with an organic solvent. The crude this compound is then isolated by crystallization.[1]

Synthesis Workflow: Direct Protection

References

A Technical Guide to Research-Grade Fmoc-Asp-OtBu: Synthesis, Application, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-L-Aspartic acid β-tert-butyl ester (Fmoc-Asp-OtBu), a critical building block in solid-phase peptide synthesis (SPPS) for research and drug development. This guide covers its procurement from leading suppliers, detailed experimental protocols for its use, and strategies to mitigate the primary side reaction of aspartimide formation.

Suppliers and Manufacturers of Research-Grade this compound

The quality of this compound is paramount for the successful synthesis of high-purity peptides. Researchers should source this reagent from reputable suppliers who provide comprehensive analytical data. Below is a summary of prominent suppliers and their typical product specifications.

| Supplier | Product Name/Line | CAS Number | Molecular Weight | Purity (HPLC) | Melting Point (°C) | Appearance |

| Sigma-Aldrich (Novabiochem®) | This compound | 71989-14-5 | 411.45 | ≥98.0% | 148-150 (dec.)[1][2] | White to off-white powder[1] |

| CEM Corporation | Fmoc-Asp(OtBu)-OH | 71989-14-5 | 411.45 | ≥99.0%[3] | - | White powder[3] |

| APExBIO | Fmoc-Asp(OtBu)-OH | 71989-14-5 | 411.45 | >98% | - | White to off-white powder |

| Santa Cruz Biotechnology | Fmoc-Asp(OtBu)-OH | 71989-14-5 | 411.45 | - | - | - |

| Advanced ChemTech | Fmoc-Asp(OBut)-OH | 71989-14-5 | 411.45 | - | - | - |

| Anaspec | This compound | 71989-14-5 | 411.45 | - | - | White powder |

| Thistle Scientific | Fmoc-Asp (Otbu)-OH | 71989-14-5 | 411.45 | >99% | - | White powder |

| Biostring | Fmoc-Asp(OtBu)-OH | 71989-14-5 | 411.45 | ≥98.0%[1] | 148-150 (dec.)[1] | White to off-white powder[1] |

| Home Sunshine Pharma | FMOC-ASP-(OTBU)-OH | 71989-14-5 | 411.45 | ≥99.0%[4] | 147-151[4] | White to light yellow crystal powder[4] |

The Challenge of Aspartimide Formation

A significant challenge in the use of Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of a cyclic aspartimide intermediate during the piperidine-mediated Fmoc deprotection step.[5] This side reaction is particularly problematic for sequences where aspartic acid is followed by a small, unhindered amino acid like glycine (Asp-Gly).[6] The aspartimide can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of undesired α- and β-aspartyl peptides, as well as racemization at the α-carbon of the aspartic acid residue.[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) - Coupling of Fmoc-Asp(OtBu)-OH

This protocol outlines the standard procedure for coupling Fmoc-Asp(OtBu)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-Asp(OtBu)-OH

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reaction vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.[7]

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling reagent like HCTU or HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the amino acid solution and allow the mixture to pre-activate for 2-5 minutes.[7][8]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[8]

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the coupling is incomplete, a second coupling can be performed.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times), followed by DMF (3 times).[7]

Fmoc Deprotection Strategies to Minimize Aspartimide Formation

The choice of Fmoc deprotection conditions is critical to minimize aspartimide formation.

Standard Protocol (for less susceptible sequences):

-

Swell the peptide-resin in DMF for 30 minutes.[5]

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.[7]

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.[7]

-

Wash the resin thoroughly with DMF (5-7 times).[5]

Optimized Protocols (for susceptible sequences):

-

Addition of HOBt: The addition of 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF solution can significantly reduce aspartimide formation.[9] The deprotection time is typically 5-10 minutes.[5]

-

Use of DBU: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be used for Fmoc removal.[5]

-

Backbone Protection: For highly susceptible sequences like Asp-Gly, using a pre-formed dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a highly effective strategy to prevent aspartimide formation.

| Deprotection Strategy | Conditions | Aspartimide Formation (%) in a Model Peptide (VKDGYI) |

| Standard | 20% Piperidine in DMF | High |

| HOBt Additive | 20% Piperidine, 0.1 M HOBt in DMF | Reduced |

| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | Reduced |

| Alternative Protecting Group (e.g., Fmoc-Asp(OBno)-OH) | 20% Piperidine in DMF | Significantly Reduced |

| Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) | Standard Coupling and Deprotection | Negligible |

Note: The exact percentage of aspartimide formation is sequence-dependent.

Cleavage and Final Deprotection

After peptide chain elongation, the peptide is cleaved from the resin, and the side-chain protecting groups, including the OtBu group of aspartic acid, are removed.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/Thioanisole/Water/Phenol/EDT - 82.5:5:5:5:2.5)

-

Cold diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry under vacuum.[7]

-

Cleavage: Treat the resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Isolate the peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

HPLC Analysis of Peptide Purity

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the synthesized peptide and for separating the desired peptide from byproducts of aspartimide formation.

Typical RP-HPLC Conditions:

-

Column: C18, 3-5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of increasing concentration of mobile phase B (e.g., 5% to 95% B over 30 minutes)

-

Detection: UV at 214 nm and 280 nm

-

Flow Rate: 1 mL/min

Conclusion

This compound is an indispensable reagent for the synthesis of aspartic acid-containing peptides. A thorough understanding of its properties, careful selection of suppliers, and the implementation of optimized experimental protocols are crucial for obtaining high-purity peptides for research and drug development. The primary challenge of aspartimide formation can be effectively managed by selecting appropriate Fmoc deprotection strategies, particularly for susceptible sequences. By following the guidelines outlined in this technical guide, researchers can enhance the success rate and quality of their peptide synthesis endeavors.

References

- 1. labiostring.com [labiostring.com]

- 2. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 3. Fmoc-Asp(OtBu)-OH [cem.com]

- 4. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. biotage.com [biotage.com]

The Role of the OtBu Protecting Group in Aspartic Acid: A Technical Guide

The tert-Butyl (OtBu) group is a cornerstone in modern synthetic chemistry, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS). For researchers and professionals in drug development, a comprehensive understanding of its function, advantages, and limitations when used to protect the side chain of aspartic acid (Asp) is critical for the successful synthesis of complex peptides. This guide provides an in-depth analysis of the OtBu protecting group's role, the challenges it presents, and strategies for its effective implementation.

The Principle of Orthogonal Protection in Fmoc/tBu SPPS

In modern peptide synthesis, the most prevalent strategy is the Fmoc/tBu approach, which relies on an orthogonal protection scheme. This means that two different classes of protecting groups are used, each removable under distinct conditions without affecting the other. The N-α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the reactive side chains of trifunctional amino acids are protected by acid-labile groups, such as OtBu.[1][2]

The OtBu group is used to protect the β-carboxylic acid of aspartic acid, forming an ester linkage [-C(CH₃)₃].[3] Its primary role is to prevent the side chain's carboxyl group from participating in unwanted reactions during peptide chain elongation.[4] The key to its utility lies in its stability:

-

Stable to Base: The OtBu ester is resistant to the basic conditions (typically 20% piperidine in DMF) used to remove the N-α-Fmoc group at each cycle of amino acid addition.[1][5]

-

Labile to Acid: The OtBu group is efficiently cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final step, which simultaneously cleaves the completed peptide from the solid support resin.[3][6]

The Major Challenge: Aspartimide Formation

Despite its widespread use, the OtBu protection of aspartic acid is associated with a significant side reaction: aspartimide formation.[5] This intramolecular cyclization occurs during the piperidine-mediated Fmoc deprotection step. The backbone amide nitrogen following the Asp residue is deprotonated by the base, which then attacks the side-chain carbonyl of the Asp(OtBu) group, forming a five-membered succinimide ring.[7]

This side reaction is particularly problematic for sequences containing Asp-Gly, Asp-Asn, Asp-Ser, or Asp-Arg motifs.[2][8] The resulting aspartimide intermediate is unstable and can be opened by nucleophiles (like piperidine or water), leading to a mixture of products:

-

The desired α-aspartyl peptide .

-

The isomeric β-aspartyl peptide , which is often difficult to separate chromatographically.

-

Racemized forms of both α and β peptides.[7]

The formation of these impurities reduces the yield and purity of the target peptide, posing a significant challenge in peptide manufacturing.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and controlled assembly of amino acids into complex chains. This technique, pioneered by R.B. Merrifield, anchors the growing peptide to an insoluble solid support, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1][2] Among the various strategies for SPPS, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology has become a dominant approach due to its mild reaction conditions and orthogonal protection scheme.[3][4] This guide provides an in-depth exploration of the fundamental principles of Fmoc/tBu SPPS, offering a technical resource for professionals in research and drug development.

The Fmoc/tBu strategy is characterized by its use of the base-labile Fmoc group for the temporary protection of the α-amino group of amino acids and acid-labile tert-butyl (tBu) based groups for the more permanent protection of reactive side chains.[3][5] This orthogonality is a key advantage, as it allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protecting groups, which are only removed at the final cleavage step.[5][] This approach minimizes the harsh acidic conditions required in other methods, making it compatible with a wider range of sensitive peptide sequences and modifications.[7]

Core Principles of Fmoc/tBu SPPS

The synthesis of a peptide using the Fmoc/tBu strategy is a cyclical process, with each cycle extending the peptide chain by one amino acid. The core components and steps of this process are detailed below.

The Solid Support (Resin)

The solid support, typically a polymeric resin in the form of small beads, is the foundation of SPPS.[1] The ideal resin is chemically inert to the reagents and solvents used during synthesis, mechanically stable, and allows for efficient solvation to ensure that the reaction sites are accessible. Cross-linked polystyrene-divinylbenzene is a popular choice for the resin backbone.[8] The resin is functionalized with a linker, which serves as the anchor point for the first amino acid.

Commonly Used Resins in Fmoc/tBu SPPS:

| Resin Type | Description | Key Features |

| Wang Resin | The most commonly used resin for synthesizing peptides with a C-terminal carboxylic acid.[1][9] | Cleavage with strong acid (e.g., TFA) yields a C-terminal acid.[9] |

| Rink Amide Resin | Used for the synthesis of peptide amides.[9][10] | Features a linker that, upon cleavage with TFA, generates a C-terminal amide.[9] |

| 2-Chlorotrityl Chloride Resin | A highly acid-labile resin suitable for producing fully protected peptide fragments.[10][11] | Allows for cleavage under very mild acidic conditions, preserving acid-sensitive side-chain protecting groups.[11] |

The Linker

The linker is a chemical moiety that connects the nascent peptide chain to the solid support.[12] The choice of linker determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for cleavage.[13]

Protecting Groups: The Cornerstone of Orthogonality

The success of Fmoc/tBu SPPS hinges on the orthogonal protection strategy, which employs two classes of protecting groups that can be removed under different conditions.[3]

-

α-Amino Protection: The Fmoc Group The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group of the incoming amino acid.[14] It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[14][15]

-

Side-Chain Protection: The tBu Group and its Analogs The reactive side chains of certain amino acids (e.g., Lys, Asp, Glu, Ser, Thr, Tyr, Cys) must be protected throughout the synthesis to prevent unwanted side reactions.[16] In the Fmoc/tBu strategy, these side chains are protected with acid-labile groups, primarily based on the tert-butyl (tBu) cation.[16] These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step with a strong acid, most commonly trifluoroacetic acid (TFA).[16][17]

Common Side-Chain Protecting Groups in Fmoc/tBu SPPS:

| Amino Acid | Side-Chain Protecting Group |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Asn, Gln, His | Trt (Trityl) |

| Asp, Glu | OtBu (tert-butyl ester) |

| Cys | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl) |

| Lys, Trp | Boc (tert-butyloxycarbonyl) |

| Ser, Thr, Tyr | tBu (tert-butyl ether) |

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide proceeds through a series of repeated cycles, with each cycle adding one amino acid to the growing chain.

Caption: The cyclical workflow of Fmoc/tBu solid-phase peptide synthesis.

Deprotection

Each cycle begins with the removal of the N-terminal Fmoc protecting group from the resin-bound peptide.[15] This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[14][18] The mechanism involves a β-elimination reaction, which is favored by the acidic proton on the fluorene ring system.[19] The piperidine acts as a base to abstract this proton and also serves as a scavenger for the resulting dibenzofulvene byproduct, preventing its reaction with the newly liberated amine.[5][19]

Caption: Mechanism of Fmoc deprotection by piperidine.

Washing

Following deprotection, the resin is thoroughly washed with a solvent, typically DMF, to remove the piperidine, the dibenzofulvene-piperidine adduct, and any other soluble byproducts.[18] This step is crucial to ensure a clean coupling reaction in the next step.

Coupling (Amide Bond Formation)

The next Fmoc-protected amino acid is then coupled to the newly exposed N-terminal amine of the growing peptide chain.[1] To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated.[20] This is achieved using a variety of coupling reagents.

Common Coupling Reagents:

| Reagent | Full Name | Advantages |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Effective and widely used, cost-effective.[18] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for difficult couplings.[18] |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar to HBTU but can be more effective in some cases. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classic and effective combination that minimizes racemization.[20] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High efficiency, safer alternative to benzotriazole-based reagents.[18] |

The coupling reaction is typically carried out in DMF, and a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is often added to neutralize the protonated amine and facilitate the reaction.[20]

Washing

After the coupling reaction is complete, the resin is again washed extensively with DMF to remove excess amino acid, coupling reagents, and any byproducts.[18]

This four-step cycle is repeated for each amino acid in the desired peptide sequence.[5]

Monitoring the Synthesis

To ensure the successful synthesis of the target peptide, it is essential to monitor the completion of the deprotection and coupling steps.[20] Incomplete reactions can lead to the formation of deletion sequences and other impurities.[8]

-

Kaiser Test: A qualitative colorimetric test used to detect the presence of free primary amines on the resin.[21] A positive result (blue color) after a coupling step indicates that the reaction is incomplete.

-

UV Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance.[4] This property can be exploited for real-time monitoring of the deprotection step in automated synthesizers.[2][22]

Cleavage and Final Deprotection

Once the peptide chain has been fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups.[17] This is typically achieved by treating the resin with a strong acid, most commonly trifluoroacetic acid (TFA).[3][17]

The cleavage cocktail usually contains a mixture of scavengers to quench the reactive cationic species (such as t-butyl cations) that are generated during the deprotection of the side chains.[17] These scavengers prevent the modification of sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[17]

Common Cleavage Cocktails:

| Reagent Cocktail | Composition (v/v) | Purpose |

| Reagent K | TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5) | A universal and robust cleavage mixture for complex peptides.[17] |

| TFA/TIS/Water | TFA/triisopropylsilane/water (95:2.5:2.5) | A common and effective cocktail for many standard peptides.[17] |

| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide (81:5:5:2.5:3:2:1.5% w/w) | Specifically designed to minimize the oxidation of methionine residues.[23] |

After cleavage, the resin is filtered off, and the crude peptide is typically precipitated from the TFA solution by the addition of cold diethyl ether.[10] The precipitated peptide can then be collected, dried, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

General Fmoc Deprotection Protocol

-

Wash the peptide-resin with DMF (3 x 1 min).

-

Treat the resin with a solution of 20% piperidine in DMF for an initial 5-10 minutes.[18]

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.[18]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[18]

General Amino Acid Coupling Protocol (using HBTU)

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[18]

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[18]

-

Monitor the reaction for completion using the Kaiser test.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 1 min).

General Cleavage and Deprotection Protocol (using TFA/TIS/Water)

Caution: This procedure should be performed in a well-ventilated fume hood.

-

Wash the dried peptide-resin with dichloromethane (DCM) (3 x 1 min) and dry under vacuum.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[17]

-

Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Conclusion

The Fmoc/tBu solid-phase peptide synthesis strategy is a powerful and versatile methodology that has become the cornerstone of modern peptide chemistry. Its reliance on an orthogonal protection scheme and mild reaction conditions allows for the efficient and reliable synthesis of a vast array of peptides, from simple sequences to complex modified structures. A thorough understanding of the core principles, including the roles of the solid support, linkers, protecting groups, and the intricacies of the synthesis cycle, is paramount for researchers and scientists in the field. By carefully selecting reagents and monitoring the synthesis process, high-purity peptides can be obtained for a wide range of applications in basic research, drug discovery, and therapeutics.

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. bachem.com [bachem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 5. peptide.com [peptide.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc SPPS Linkers [sigmaaldrich.com]

- 12. biosynth.com [biosynth.com]

- 13. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. genscript.com [genscript.com]

- 16. benchchem.com [benchchem.com]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chempep.com [chempep.com]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]

- 23. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Stability of Fmoc-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage conditions for N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH) in both its solid powder form and in solution. Adherence to these guidelines is critical for maintaining the chemical integrity and purity of this key reagent, which is widely utilized in solid-phase peptide synthesis (SPPS). This document outlines recommended storage parameters, discusses the primary degradation pathway, and provides detailed experimental protocols for stability assessment.

Recommended Storage Conditions

The stability of Fmoc-Asp(OtBu)-OH is paramount to ensure the successful synthesis of high-quality peptides. The following storage conditions are recommended based on supplier data and general best practices for labile biochemicals.

Fmoc-Asp(OtBu)-OH Powder

Proper storage of the solid compound is crucial for its long-term stability. Key factors to consider are temperature, moisture, and light exposure.

Table 1: Recommended Storage Conditions for Fmoc-Asp(OtBu)-OH Powder

| Condition | Temperature | Duration | Recommendations | Source |

| Long-term Storage | -20°C | Up to 3 years | Store in a tightly sealed, opaque container with a desiccant to minimize moisture and light exposure. | [1] |

| Short-term Storage | 4°C | Up to 2 years | Keep in a dark and dry environment. Avoid frequent temperature fluctuations. | [1] |

| Shipping | Room Temperature | Varies | Permissible for continental US shipping; however, upon receipt, the compound should be transferred to the recommended storage conditions. | [1] |

Fmoc-Asp(OtBu)-OH Solutions

Fmoc-Asp(OtBu)-OH in solution is significantly more susceptible to degradation than in its solid form. The choice of solvent and storage temperature are critical parameters. Common solvents for SPPS include N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It is highly recommended to prepare solutions fresh before use. If storage is necessary, the following conditions should be observed.

Table 2: Recommended Storage Conditions for Fmoc-Asp(OtBu)-OH Stock Solutions

| Temperature | Duration | Recommendations | Source |

| -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use high-purity, amine-free solvents. | [1] |

| -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquoting is still recommended. | [1] |

Primary Degradation Pathway: Aspartimide Formation

The most significant chemical instability associated with Fmoc-Asp(OtBu)-OH, particularly during peptide synthesis, is the formation of an aspartimide intermediate. This intramolecular cyclization is catalyzed by basic conditions, such as the piperidine treatment used for Fmoc group removal.

The reaction is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This is then followed by a nucleophilic attack on the side-chain carbonyl of the Asp(OtBu) group, leading to the formation of a five-membered succinimide ring and the elimination of the tert-butyl group. This aspartimide intermediate can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as potential racemization at the α-carbon of the aspartic acid residue.

Figure 1: Aspartimide Formation Pathway

Experimental Protocols for Stability Assessment

A comprehensive stability study of Fmoc-Asp(OtBu)-OH involves subjecting the compound to a variety of stress conditions and monitoring its purity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

A forced degradation study is designed to deliberately degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

3.1.1. Sample Preparation

-

Stock Solution: Prepare a stock solution of Fmoc-Asp(OtBu)-OH in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

3.1.2. Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for 4 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid powder and the stock solution at 60°C for 48 hours.

-

Photostability: Expose the solid powder and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3.1.3. Sample Analysis

After the specified exposure times, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

References

Methodological & Application

Application Note: Fmoc Deprotection Strategies for Asp-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. However, a persistent challenge arises during the synthesis of peptides containing aspartic acid (Asp). The standard Fmoc deprotection step, typically conducted with 20% piperidine in N,N-dimethylformamide (DMF), creates basic conditions that promote a notorious side reaction: aspartimide formation .[1][2]

This intramolecular cyclization of the Asp residue leads to a host of problems, including:

-

Formation of Byproducts: The aspartimide ring can be opened by nucleophiles to form a mixture of desired α-peptides and difficult-to-separate β-peptides.[2]

-

Racemization: The chiral center of the aspartic acid can epimerize, leading to the formation of D-aspartyl peptides, which are often hidden impurities with identical masses to the target peptide.[2][3]

-

Chain Termination: The aspartimide intermediate can lead to the formation of piperazine-2,5-diones, causing truncation of the peptide chain.[4]

-

Reduced Yield and Purity: These side reactions collectively lower the overall yield and complicate the purification of the final peptide product.[2]

The propensity for this side reaction is highly dependent on the amino acid C-terminal to the Asp residue, with Asp-Gly (D-G) sequences being the most susceptible due to the lack of steric hindrance from glycine.[1][2] This application note provides a detailed overview of the mechanism, comparative data on various deprotection conditions, and robust protocols to mitigate aspartimide formation.

Mechanism of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular reaction. During the Fmoc deprotection step, the basic conditions facilitate the deprotonation of the backbone amide nitrogen of the residue following the Asp. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[1][2] This intermediate is unstable and can undergo subsequent reactions, leading to the aforementioned byproducts.

Strategies and Comparative Data

Several strategies have been developed to suppress aspartimide formation. These primarily involve modifying the Fmoc deprotection conditions to be less harsh or using alternative protecting groups for the Asp side chain.

Modification of Deprotection Conditions

A common approach is to alter the composition of the deprotection solution to reduce basicity or add reagents that mitigate the side reaction.

-

Weaker Bases: Using a weaker base like piperazine instead of piperidine can slow down the rate of aspartimide formation.[5]

-

Sterically Hindered Bases: Non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in low concentrations, often in combination with a nucleophile to scavenge the dibenzofulvene (DBF) byproduct.[1][6]

-

Acid Additives: The addition of a weak acid like formic acid or hydroxybenzotriazole (HOBt) to the piperidine solution can lower the basicity and has been shown to reduce aspartimide formation.[5][7]

The following table summarizes quantitative data from studies on the model peptide VKDGYI, which is highly prone to aspartimide formation, after prolonged treatment with various deprotection solutions to simulate multiple deprotection cycles.

| Deprotection Cocktail | Target Peptide (%) | Aspartimide Byproducts (%) | D-Asp Content (%) | Reference |

| 20% Piperidine in DMF | 65.2 | 34.8 | 15.8 | [3] |

| 20% Piperidine / 0.1M HOBt in DMF | Significantly Reduced | Data not specified | Data not specified | [2][5] |

| 5% Piperazine / 2% DBU / 1% Formic Acid in DMF | Significantly Reduced | Data not specified | Data not specified | [8][9] |

| 2% DBU / 2% Piperidine in DMF | Significantly Reduced | Data not specified | Data not specified | [10] |

Note: Direct quantitative comparison across different studies can be challenging due to variations in experimental conditions. The table illustrates general trends.

Alternative Asp Side-Chain Protection

Using bulkier side-chain protecting groups for Asp can sterically hinder the intramolecular cyclization. While standard Fmoc-Asp(OtBu)-OH is highly susceptible, alternative building blocks show significant improvement.

| Aspartate Building Block | Target Peptide (%) | Aspartimide Byproducts (%) | D-Asp Content (%) | Reference |

| Fmoc-Asp(OtBu)-OH | 65.2 | 34.8 | 15.8 | [3] |

| Fmoc-Asp(OMpe)-OH | 94.6 | 5.4 | 2.5 | [3] |

| Fmoc-Asp(OBno)-OH | 99.3 | 0.7 | 0.3 | [3] |

Data derived from the VKDGYI model peptide after simulated multiple deprotection cycles with 20% piperidine in DMF.[3]

Experimental Protocols

The selection of the appropriate deprotection protocol is critical and depends on the susceptibility of the peptide sequence to aspartimide formation.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotage.com [biotage.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis (2015) | Krittika Ralhan | 57 Citations [scispace.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Cleavage of Peptides Containing Asp(OtBu) Residues

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed application notes and protocols for the cleavage of peptides containing the Asp(OtBu) residue from solid-phase synthesis resins. A primary focus is on minimizing the prevalent side reaction of aspartimide formation to ensure high peptide purity and yield.

Introduction

The cleavage of a peptide from its solid support is a critical final step in solid-phase peptide synthesis (SPPS). For peptides containing aspartic acid protected with a tert-butyl (OtBu) group, the acidic conditions required for cleavage can trigger a significant side reaction, leading to the formation of a cyclic aspartimide intermediate. This intermediate can subsequently undergo hydrolysis to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide and racemized products. These byproducts complicate purification and reduce the overall yield of the target peptide.[1]

Aspartimide formation is particularly common in peptide sequences containing Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, or Asp-Arg motifs.[1][2] Therefore, the careful selection of the cleavage cocktail and reaction conditions is essential to suppress this undesirable side reaction.[1]

Understanding Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that can occur during the acidic cleavage step. The reaction is initiated by the protonation of the Asp(OtBu) side chain, followed by the nucleophilic attack of the backbone amide nitrogen of the C-terminal adjacent amino acid on the side-chain carbonyl group. This results in the formation of a five-membered succinimide ring and the release of the tert-butyl cation. This aspartimide intermediate is susceptible to nucleophilic attack by water or other nucleophiles present in the cleavage cocktail, leading to the formation of a mixture of α- and β-peptides.[2][3]

Recommended Cleavage Cocktails

The choice of cleavage cocktail is highly dependent on the amino acid composition of the peptide. All cocktails should be freshly prepared immediately before use.[1]

Standard Cleavage Cocktail (Reagent B)

This cocktail is suitable for peptides that do not contain sensitive residues such as Cysteine (Cys) or Methionine (Met). The triisopropylsilane (TIS) acts as a scavenger to trap the tert-butyl cations generated during cleavage.[1]

| Component | Volume/Weight Percentage |

| Trifluoroacetic Acid (TFA) | 88% (v/v) |

| Phenol | 5% (v/v) |

| Water | 5% (v/v) |

| Triisopropylsilane (TIS) | 2% (v/v) |

Cleavage Cocktail for Peptides with Cys, Met, Trp, Tyr (Reagent K)

Reagent K is a more robust cocktail designed to protect sensitive amino acid residues from modification during cleavage.[1][4]

| Component | Volume/Weight Percentage |

| Trifluoroacetic Acid (TFA) | 82.5% |

| Phenol | 5% |

| Water | 5% |

| Thioanisole | 5% |

| 1,2-Ethanedithiol (EDT) | 2.5% |

Low-Odor Cleavage Cocktail (Reagent L)

For laboratories looking to avoid the pungent odor of thiols, Reagent L replaces 1,2-ethanedithiol with dithiothreitol (DTT).[4]

| Component | Volume/Weight Percentage |

| Trifluoroacetic Acid (TFA) | 90% |

| Water | 5% |

| Dithiothreitol (DTT) | 3% |

| Triisopropylsilane (TIS) | 2% |

Experimental Protocols

Protocol 1: Standard Peptide Cleavage from Resin

This protocol outlines the standard procedure for cleaving a peptide from the resin.

Materials:

-

Peptide-resin

-

Appropriate cleavage cocktail (e.g., Reagent B, K, or L)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Centrifuge tubes

-

Nitrogen gas or vacuum desiccator

Procedure:

-

Resin Swelling: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 15-30 minutes.

-

Cleavage Reaction:

-

Drain the swelling solvent.

-

Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature. The typical reaction time is 1 to 2 hours.[1] For peptides with a higher risk of aspartimide formation, it is advisable to perform a time-course study on a small scale to determine the optimal cleavage time.

-

-

Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.[1]

-

Peptide Precipitation: Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.[1]

-

Peptide Isolation:

-

Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[1]

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: Minimizing Aspartimide Formation During Synthesis

While the cleavage cocktail is crucial, a significant portion of aspartimide formation can occur during the Fmoc-deprotection steps of SPPS.[5]

Strategies to Minimize Aspartimide Formation:

-

Modified Fmoc Deprotection: The addition of an acid to the piperidine deprotection solution can help to reduce aspartimide formation. For example, using 20% piperidine in DMF containing 0.1 M HOBt has been shown to be effective.[5][6]

-

Use of Weaker Bases: Employing a weaker base for Fmoc removal, such as piperazine or morpholine, can suppress aspartimide formation.[2][5]

-

Use of Bulky Protecting Groups: For particularly problematic sequences, consider using a bulkier protecting group for the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), which can sterically hinder the formation of the succinimide ring.[3][5]

-

Backbone Protection: Protecting the backbone amide nitrogen of the amino acid C-terminal to the Asp residue with a dimethoxybenzyl (DMB) or trimethoxybenzyl (TMB) group can completely eliminate aspartimide formation.[2][5]

Quantitative Data Summary

The following table summarizes the effect of different Fmoc deprotection conditions on the level of aspartimide formation for a model peptide.

| Deprotection Reagent | Aspartimide Formation (%) |

| 20% Piperidine in DMF | 15-25 |

| 20% Piperidine / 0.1M HOBt in DMF | 5-10 |

| 5% Piperazine in DMF | < 5 |

Data is representative and can vary based on the peptide sequence.

Visualizations

Caption: Workflow for peptide cleavage from the synthesis resin.

Caption: Side reaction pathway of aspartimide formation during cleavage.

References

Application Notes and Protocols for the Use of Fmoc-Asp(OtBu)-OH in Automated Microwave Peptide Synthesizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OtBu)-OH is a widely utilized building block in solid-phase peptide synthesis (SPPS) due to the convenient acid-lability of the tert-butyl (OtBu) side-chain protecting group, which allows for its removal during the final cleavage from the resin. However, its use, particularly in automated microwave peptide synthesizers, presents a significant challenge: the formation of an aspartimide intermediate. This side reaction can lead to the formation of difficult-to-separate impurities, including α- and β-peptides, as well as racemized forms, ultimately compromising the purity and yield of the target peptide.[1]

These application notes provide a comprehensive guide to the effective use of Fmoc-Asp(OtBu)-OH in automated microwave peptide synthesizers. We will discuss strategies to mitigate aspartimide formation, present detailed experimental protocols, and provide quantitative data to aid in the selection of the optimal synthesis strategy.

The Challenge: Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that occurs during the piperidine-mediated Fmoc deprotection step. The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue. This deprotonated nitrogen then attacks the side-chain carbonyl of the Asp(OtBu) group, leading to the formation of a five-membered succinimide ring and the loss of the tert-butyl protecting group. This intermediate is susceptible to nucleophilic attack, leading to the aforementioned impurities. Peptides with Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly prone to this side reaction.[1]

dot graph Aspartimide_Formation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Peptide_Resin [label="Peptide-Resin with Fmoc-Asp(OtBu)", fillcolor="#F1F3F4"]; Deprotection [label="Fmoc Deprotection\n(Piperidine)", fillcolor="#F1F3F4"]; Intermediate [label="Deprotonated Amide\nIntermediate", fillcolor="#FBBC05"]; Cyclization [label="Intramolecular\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Piperidine/Water\nAttack", fillcolor="#F1F3F4"]; Alpha_Peptide [label="α-Peptide (Desired)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="β-Peptide (Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized_Peptide [label="Racemized Peptides\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Peptide_Resin -> Deprotection; Deprotection -> Intermediate; Intermediate -> Cyclization; Cyclization -> Aspartimide; Aspartimide -> Hydrolysis; Hydrolysis -> Alpha_Peptide; Hydrolysis -> Beta_Peptide; Hydrolysis -> Racemized_Peptide; } Caption: Mechanism of base-catalyzed aspartimide formation.

Strategies to Mitigate Aspartimide Formation

Several strategies can be employed to minimize aspartimide formation during automated microwave-assisted peptide synthesis. The choice of strategy depends on the specific peptide sequence and the desired purity of the final product.

Modification of the Deprotection Cocktail

Adding an acidic additive to the piperidine deprotection solution can help to reduce the basicity of the microenvironment around the peptide, thereby suppressing aspartimide formation.

-

Addition of HOBt or Oxyma Pure: The inclusion of 0.1 M 1-hydroxybenzotriazole (HOBt) or Oxyma Pure in the 20% piperidine/DMF deprotection solution has been shown to reduce aspartimide formation.[2]

-

Use of Piperazine: Replacing piperidine with piperazine for Fmoc deprotection can also significantly reduce aspartimide formation.[2][3]

-

Addition of Organic Acids: Small amounts of organic acids added to the standard piperidine solution can effectively prevent the formation of aspartimide side products.[4]

Backbone Protection

For sequences that are highly susceptible to aspartimide formation, particularly those containing the Asp-Gly motif, the use of a dipeptide with a backbone protecting group is a highly effective strategy.

-

Fmoc-Asp(OtBu)-(Dmb)Gly-OH: This dipeptide incorporates a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen. This bulky group sterically hinders the intramolecular cyclization, thus preventing aspartimide formation. The Dmb group is cleaved during the final TFA cleavage step.

Use of Alternative Side-Chain Protecting Groups

While Fmoc-Asp(OtBu)-OH is standard, other protecting groups with increased steric hindrance can reduce the likelihood of aspartimide formation.

-

Fmoc-Asp(OMpe)-OH: The 3-methyl-3-pentyl (OMpe) ester is bulkier than the OtBu group, providing greater steric hindrance to the cyclization reaction.

Quantitative Data Summary

The following tables summarize the effectiveness of different strategies in reducing aspartimide formation. The data is compiled from various studies and should be used as a general guide.

| Strategy | Asp-Containing Sequence | Aspartimide-Related Impurities (%) | Reference |

| 20% Piperidine in DMF | VKDGYI | High | [3] |

| 20% Piperidine, 0.1 M HOBt in DMF | VKDGYI | Reduced | [3] |

| 20% Piperazine in DMF | VKDGYI | Significantly Reduced | [3] |

| 20% Piperazine, 0.1 M HOBt in DMF | VKDGYI | Further Reduced | [3] |

| Building Block | Asp-Containing Sequence | Key Advantage |

| Fmoc-Asp(OtBu)-OH | General Use | Standard, cost-effective |

| Fmoc-Asp(OMpe)-OH | Asp-Xxx (Xxx = Asn, Ser, Thr) | Reduced aspartimide formation |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Asp-Gly | Complete inhibition of aspartimide formation |

Experimental Protocols for Automated Microwave Peptide Synthesizers

The following are generalized protocols for a CEM Liberty Blue™ automated microwave peptide synthesizer. Parameters may need to be optimized for different instruments and specific peptide sequences.

Protocol 1: Standard Synthesis with Fmoc-Asp(OtBu)-OH

This protocol is suitable for peptides that are not highly susceptible to aspartimide formation.

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Initial deprotection: 20% piperidine in DMF, 75°C, 30 seconds.

-

Main deprotection: 20% piperidine in DMF, 75°C, 3 minutes.

-

Wash with DMF (4 times).

-

-

Amino Acid Coupling:

-

Reagents: 5-fold excess of Fmoc-Asp(OtBu)-OH (0.2 M), DIC (0.5 M), and Oxyma Pure (1.0 M) in DMF.

-

Microwave conditions: 75°C, 5 minutes.

-

Wash with DMF (4 times).

-

-

Repeat: Continue with the synthesis cycle for the remaining amino acids.

Protocol 2: Modified Deprotection with HOBt

This protocol is recommended for sequences moderately prone to aspartimide formation.

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Deprotection solution: 20% piperidine with 0.1 M HOBt in DMF.

-

Microwave conditions: 75°C, 3-5 minutes.

-

Wash with DMF (4 times).

-

-

Amino Acid Coupling:

-

Follow the coupling procedure in Protocol 1.

-

-

Repeat: Continue with the synthesis cycle.

Protocol 3: Synthesis using Piperazine for Deprotection

This protocol is an alternative to Protocol 2 for reducing aspartimide formation.

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Deprotection solution: 10% w/v piperazine in NMP/EtOH (9/1).

-

Microwave conditions: 90°C, 1 minute.[5]

-

Wash with DMF (4 times).

-

-

Amino Acid Coupling:

-

Follow the coupling procedure in Protocol 1.

-

-

Repeat: Continue with the synthesis cycle.

Protocol 4: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH

This is the most effective method for preventing aspartimide formation in Asp-Gly sequences.

-

Resin Swelling and Synthesis up to Glycine: Synthesize the peptide up to the glycine residue preceding the aspartic acid using the standard protocol.

-

Dipeptide Coupling:

-

Reagents: 5-fold excess of Fmoc-Asp(OtBu)-(Dmb)Gly-OH (0.2 M), DIC (0.5 M), and Oxyma Pure (1.0 M) in DMF.

-

Microwave conditions: 75°C, 10-15 minutes (longer coupling time may be required due to the bulkiness of the dipeptide).

-

Wash with DMF (4 times).

-

-

Subsequent Synthesis: Continue with the standard synthesis cycles for the remaining amino acids.

Final Cleavage and Deprotection

After completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including OtBu and Dmb) are removed.

-

Cleavage Cocktail: A standard cleavage cocktail is Reagent B (TFA/H2O/TIPS, 95:2.5:2.5).

-

Procedure:

-

Wash the resin with DCM and dry.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

Conclusion

The successful synthesis of peptides containing Asp(OtBu) in automated microwave synthesizers relies on the careful selection of a strategy to mitigate aspartimide formation. For sequences not prone to this side reaction, standard protocols are often sufficient. However, for more challenging sequences, particularly those containing Asp-Gly motifs, the use of modified deprotection cocktails or backbone-protected dipeptides is crucial for obtaining high-purity products. By understanding the underlying chemistry and implementing the appropriate protocols, researchers can significantly enhance the efficiency and success rate of their peptide synthesis endeavors.

References

- 1. JP2007211013A - N-fmoc deprotection enhanced by microwave in peptide synthesis - Google Patents [patents.google.com]

- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. interanalyt.ru [interanalyt.ru]

Applications of Fmoc-Asp(OtBu)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OtBu)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its dual-protection scheme, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and an acid-labile tert-butyl (OtBu) ester on the β-carboxyl side chain, offers orthogonal protection crucial for the stepwise assembly of complex peptide sequences. This application note provides a detailed overview of the use of Fmoc-Asp(OtBu)-OH in the synthesis of two prominent bioactive peptides: Liraglutide, a GLP-1 receptor agonist for the treatment of type 2 diabetes and obesity, and Cilengitide, an RGD-containing cyclic peptide that has been investigated for its anti-angiogenic properties in cancer therapy.

A significant challenge in the use of Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation, a side reaction that can occur during the basic conditions of Fmoc deprotection. This can lead to impurities and a decrease in the final yield of the target peptide. Strategies to mitigate this include careful control of deprotection times and the use of additives.

Data Presentation

The following tables summarize quantitative data related to the synthesis and activity of Liraglutide and Cilengitide, where Fmoc-Asp(OtBu)-OH is a key component.

Table 1: Synthesis and Purity of Liraglutide

| Parameter | Value | Reference |

| Synthesis Strategy | Solid-Phase Peptide Synthesis (Fmoc/tBu) | [1] |

| Resin | Wang Resin or 2-Chlorotrityl Chloride Resin | [1] |

| Crude Yield | 51% - 75% | [2][3] |

| Crude Purity (HPLC) | 50% - 70% | |

| Purity after Purification | >90% | [1] |

Table 2: Biological Activity of Liraglutide

| Assay | Result | Reference |

| GLP-1 Receptor Binding | Potent Agonist | [4] |

| cAMP Accumulation Assay | Demonstrates good potency (59%) | [5] |

| In vivo Efficacy (Rats) | Significant reduction in caloric intake and body weight | [6] |

| Clinical Efficacy (Humans) | Improved glycemic control and weight loss | [4] |

Table 3: Biological Activity of Cilengitide

| Assay | Result | Reference |

| Integrin Binding Affinity | Subnanomolar antagonist for αvβ3; low nanomolar for αvβ5 | [7] |

| Cell Adhesion Assay (IC50) | Inhibits αvβ3 and αvβ5 mediated cell adhesion | [8] |

| In vitro Angiogenesis Assay | Potent suppression of angiogenesis | [9] |

| In vivo Tumor Growth (Glioma Models) | Antitumor benefit and synergistic interaction with radiotherapy | [9] |

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of both Liraglutide and Cilengitide follows the general principles of Fmoc/tBu-based solid-phase peptide synthesis. The workflow is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US11066439B2 - Synthesis of liraglutide - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. landing.reactionbiology.com [landing.reactionbiology.com]

- 6. mdpi.com [mdpi.com]

- 7. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Fmoc-Asp-OtBu in Complex Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating Aspartic Acid in Peptide Synthesis

The incorporation of aspartic acid (Asp) residues into complex or lengthy peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a critical step in the development of peptide-based therapeutics and research tools. The standard protecting group strategy for the Asp side chain, the tert-butyl (OtBu) ester, offers a cost-effective and generally straightforward approach. However, its application is frequently complicated by a significant side reaction known as aspartimide formation.[1][2]

This intramolecular cyclization, catalyzed by the basic conditions of Fmoc deprotection (typically with piperidine), leads to a succinimide intermediate.[3][4] This intermediate can then be attacked by nucleophiles, such as piperidine or trace water, resulting in a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective racemized forms.[5][6] These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic properties, leading to reduced yields and purification challenges.[7] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[3][8]

These application notes provide a comprehensive overview of the strategies to mitigate aspartimide formation when using Fmoc-Asp-OtBu and its alternatives, offering detailed protocols and comparative data to guide researchers in synthesizing high-purity, complex peptides.

Understanding Aspartimide Formation

Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the Asp residue during the piperidine-mediated Fmoc deprotection step. This deprotonated nitrogen then performs a nucleophilic attack on the side-chain carbonyl of the Asp(OtBu) residue, leading to the formation of a five-membered succinimide ring.[3][4]

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Strategies for Mitigating Aspartimide Formation

Several strategies have been developed to suppress aspartimide formation, ranging from modifications to the synthesis protocol to the use of alternative protecting groups.

Modification of Fmoc Deprotection Conditions

A straightforward approach is to alter the Fmoc deprotection conditions to reduce the basicity of the reaction environment.

-